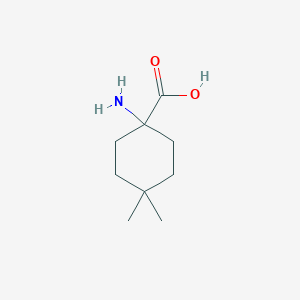

1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-4,4-dimethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(2)3-5-9(10,6-4-8)7(11)12/h3-6,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFQYFFTBQOEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Conformational Insight

Spectroscopic methods are indispensable for gathering empirical data on the molecule's geometry and the spatial arrangement of its atoms.

NMR spectroscopy would be the primary tool for determining the three-dimensional structure of 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid in a solution, which mimics a biological environment. Advanced NMR techniques, such as 1H-1H COSY, HSQC, HMBC, and NOESY, would be crucial. These experiments would allow for the assignment of all proton and carbon signals and the measurement of through-bond and through-space correlations. This information would reveal the preferred conformation of the cyclohexane (B81311) ring (chair, boat, or twist-boat) and the orientation of the amino and carboxylic acid functional groups.

Table 1: Hypothetical NMR Data for Conformational Analysis

| Technique | Information Gained | Potential Findings for this compound |

|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons. | Determination of axial and equatorial protons on the cyclohexane ring, providing initial clues about the ring's conformation. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Identification of the carbon skeleton and the influence of substituents on the electronic environment. |

| 2D NOESY | Through-space correlations between protons. | Crucial for determining the spatial proximity of protons, which would help in establishing the stereochemistry and preferred conformation. |

| ROESY | Similar to NOESY, but for medium-sized molecules. | Further confirmation of through-space interactions. |

This table represents the type of data that would be generated from NMR studies, but specific experimental data for this compound is not currently available in the public domain.

To understand the molecule's precise three-dimensional structure in the solid state, X-ray crystallography is the gold standard. This technique would provide definitive information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in a crystal lattice, highlighting any intermolecular interactions such as hydrogen bonding between the amino and carboxylic acid groups. This data serves as a crucial benchmark for validating the results of computational modeling.

If the compound were resolved into its individual enantiomers, Circular Dichroism (CD) spectroscopy would be a valuable tool. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. This technique could be used to determine the absolute configuration of the enantiomers and to study conformational changes that are sensitive to chirality.

Computational Approaches to Conformational Landscapes

In conjunction with experimental data, computational chemistry offers powerful tools to explore the full range of possible conformations and their relative energies.

Molecular Mechanics (MM) methods, using force fields, would allow for a rapid exploration of the conformational landscape of this compound. This would help identify low-energy conformers. Following this, Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and the transitions between different conformations.

For a more accurate understanding of the energetics, quantum chemical calculations, such as Density Functional Theory (DFT), would be necessary. These calculations can provide precise energies for the different conformers identified by MM and MD methods. This allows for the determination of the relative populations of each conformer at a given temperature, offering a detailed picture of the energetic landscape of the molecule.

Influence of Substituents and Ring Strain on Conformational Preferences

The conformational landscape of this compound is intricately governed by the interplay of steric and electronic effects exerted by its substituents on the flexible cyclohexane ring. The substitution pattern, featuring a gem-dimethyl group at the C4 position and both an amino and a carboxylic acid group at the C1 position, introduces specific constraints that dictate the molecule's preferred three-dimensional arrangement. The primary energetic factors at play are the minimization of 1,3-diaxial interactions and the Thorpe-Ingold effect, which collectively influence the chair conformation of the cyclohexane ring.

The cyclohexane ring predominantly adopts a chair conformation to alleviate angle and torsional strain. youtube.com In this conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents favor the more spacious equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. pressbooks.pub

The presence of the 4,4-dimethyl group significantly influences the conformational equilibrium of the cyclohexane ring. While in a monosubstituted cyclohexane the substituent can flip between axial and equatorial positions, the gem-dimethyl group at C4 introduces a degree of conformational biasing. However, in the case of 1,1-dimethylcyclohexane, the two chair conformers are energetically equivalent, as in each conformation one methyl group is axial and the other is equatorial. libretexts.orglibretexts.org

The key to understanding the conformational preference of this compound lies in the substitution at the C1 position. Here, both an amino group and a carboxylic acid group are attached to the same carbon. In such a 1,1-disubstituted system, one substituent must be in an axial position while the other is in an equatorial position. spcmc.ac.in The preferred conformation will be the one that places the sterically more demanding group in the equatorial position to minimize 1,3-diaxial strain.

The relative steric bulk of substituents is often quantified by their A-values, which represent the free energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -CH₃ | ~1.7 |

| -NH₂ | ~1.2-1.5 |

| -COOH | ~1.3-1.4 |

Note: A-values can vary slightly depending on the experimental conditions and the solvent.

Based on these representative A-values, the methyl group is generally considered to be slightly bulkier than both the amino and carboxylic acid groups. In the context of this compound, the crucial comparison is between the amino and carboxylic acid groups at C1. While their A-values are quite similar, subtle differences in their effective steric size in the specific chemical environment of the molecule, including potential intramolecular hydrogen bonding between the amino and carboxyl groups, could influence which group preferentially occupies the equatorial position.

Furthermore, the gem-dimethyl group at the C4 position can exert a Thorpe-Ingold effect, also known as the gem-dimethyl effect. nih.gov This effect suggests that the presence of a gem-dialkyl group can decrease the internal bond angle between the substituents and increase the angle external to the ring. This distortion can influence the relative energies of the different chair conformations by altering the steric interactions of the substituents at C1. The Thorpe-Ingold effect is known to accelerate cyclization reactions by bringing reactive groups closer together, and in this context, it may subtly alter the conformational energetics of the substituted cyclohexane ring. nih.govacs.org

Considering the similar steric demands of the amino and carboxylic acid groups, it is plausible that this compound exists as a mixture of two rapidly interconverting chair conformations, with a slight preference for the conformer that places the group with the marginally larger effective steric requirement in the equatorial position. The exact conformational equilibrium would be sensitive to factors such as pH and solvent, which can alter the protonation state and solvation of the amino and carboxylic acid groups, thereby influencing their size and potential for intramolecular interactions.

A definitive determination of the predominant conformation would necessitate experimental data from techniques such as X-ray crystallography or advanced NMR spectroscopy, or high-level computational modeling specific to this molecule. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic distribution and reactivity, which are governed by the molecule's atomic composition and three-dimensional arrangement. etsu.edu For 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid, these investigations would reveal how the electron density is distributed and predict its chemical behavior.

The electronic structure is often visualized using the Molecular Electrostatic Potential (MEP) surface. For this amino acid, the MEP would show distinct regions of high and low electron density. researchgate.net The area around the carboxylic acid group would be strongly electronegative (a nucleophilic region, typically colored red), while the ammonium (B1175870) group would be electropositive (an electrophilic region, colored blue). researchgate.net The hydrocarbon cyclohexane (B81311) ring would exhibit a neutral potential.

Reactivity can be quantified through global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity. Other descriptors like chemical hardness, softness, and electronegativity further refine the prediction of the molecule's reactivity. nih.gov

Table 1: Representative Quantum Chemical Descriptors (Note: The following values are illustrative, based on typical calculations for similar molecules, as specific experimental or calculated data for the title compound is not widely available.)

| Descriptor | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 11.0 eV | Indicates chemical stability and low reactivity. |

| Dipole Moment | ~3.0 D | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 5.5 eV | Resistance to change in electron distribution. |

Molecular Docking and Ligand-Target Interaction Modeling (Structural Basis)

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. alrasheedcol.edu.iq The conformationally restricted nature of this compound makes it an excellent candidate for such studies. Its rigid scaffold reduces the conformational entropy penalty upon binding, which can lead to higher binding affinity compared to more flexible molecules. nih.gov

In a typical docking simulation, the amino and carboxylic acid groups would be expected to form key polar interactions. The protonated amine can act as a hydrogen bond donor, while the deprotonated carboxylate can act as a hydrogen bond acceptor or form salt bridges with positively charged residues like lysine (B10760008) or arginine in a protein's active site. researchgate.net The non-polar 4,4-dimethylcyclohexane ring would likely engage in van der Waals and hydrophobic interactions with non-polar pockets in the target protein. researchgate.net The gem-dimethyl groups add to the steric bulk and can enhance these hydrophobic interactions.

Studies on the similar compound 1-aminocyclohexane-1-carboxylic acid (Ac6c) have shown that its incorporation into peptides helps to stabilize specific secondary structures, such as β-helices, by fitting into flexible loops and absorbing conformational fluctuations. nih.gov This highlights the structural role that such constrained amino acids play in defining and stabilizing molecular architecture for optimal target interaction.

Table 2: Illustrative Molecular Docking Interaction Profile (Note: This table represents a hypothetical docking study of the title compound into a generic protein active site.)

| Interacting Group of Ligand | Potential Protein Residue Interaction | Type of Interaction | Estimated Contribution to Binding Energy |

|---|---|---|---|

| Amine (-NH3+) | Aspartate, Glutamate | Hydrogen Bond, Salt Bridge | High |

| Carboxylate (-COO-) | Arginine, Lysine, Serine | Hydrogen Bond, Salt Bridge | High |

| Cyclohexane Ring | Leucine, Valine, Phenylalanine | Hydrophobic / van der Waals | Moderate |

| Dimethyl Groups | Alanine, Isoleucine | Hydrophobic / van der Waals | Moderate |

Quantitative Structure-Property Relationship (QSPR) Studies (Focus on Structural Descriptors)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its physicochemical properties. nih.gov These models rely on numerical representations of molecular structure known as descriptors. plos.org For this compound, a variety of structural descriptors can be calculated to predict properties such as solubility, lipophilicity (logP), or binding affinity.

Key structural descriptors for this molecule would include:

Constitutional Descriptors: Basic counts of atoms, bonds, molecular weight, and ring structures.

Topological Descriptors: Numerical indices that describe the connectivity of the molecule, capturing its size, shape, and degree of branching. nih.gov

Geometrical Descriptors: 3D descriptors such as molecular surface area and volume, which are crucial for understanding steric interactions.

Physicochemical Descriptors: Parameters related to hydrophobicity and polarity. For amino acids, descriptors are often derived from properties like the van der Waals volume and the net charge of the side residues. nih.govacs.org

The presence of the gem-dimethyl group and the rigid cyclic backbone are defining features that would be captured by these descriptors, allowing QSPR models to differentiate this molecule from its linear or less-substituted counterparts.

Table 3: Relevant Structural Descriptors for QSPR Modeling

| Descriptor Class | Specific Descriptor Example | Property It Helps Predict |

|---|---|---|

| Constitutional | Molecular Weight | General physical properties (e.g., boiling point) |

| Topological | Wiener Index, Randić Index | Molecular branching, intermolecular forces |

| Geometrical | Solvent Accessible Surface Area (SASA) | Solubility, interaction potential |

| Physicochemical | Calculated LogP (cLogP) | Lipophilicity, membrane permeability |

| Quantum-Chemical | Dipole Moment | Polarity, intermolecular interactions |

De Novo Design Principles for Analogous Molecular Scaffolds

De novo design involves the creation of novel molecules with desired properties, often starting from a core molecular structure or "scaffold." acs.orgbiorxiv.org The rigid, well-defined structure of this compound makes it an ideal scaffold for designing new therapeutic agents, particularly peptidomimetics. mdpi.comforesight.org Its constrained nature helps pre-organize the pharmacophoric groups (the amine and carboxyl) into a specific orientation, which can lead to improved selectivity and potency. foresight.org

A key strategy in drug design is "scaffold hopping," where the core of a known active molecule is replaced with a structurally novel core while preserving the essential interactions with the biological target. bhsai.orgnih.gov The this compound scaffold could be used to replace a flexible or metabolically unstable portion of an existing drug, potentially improving its pharmacokinetic profile without losing efficacy. The gem-dimethyl groups can also serve as a metabolic shield, preventing enzymatic degradation at adjacent positions.

Design principles for creating analogues from this scaffold would focus on systematic modifications to tune its properties. This could involve adding functional groups to the cyclohexane ring to explore new interactions with a target protein or altering the ring size itself to change the geometry of the pharmacophore. nih.gov

Table 4: De Novo Design Strategies for Analogous Scaffolds

| Design Principle | Modification Example | Intended Outcome |

|---|---|---|

| Ring Substitution | Add hydroxyl or fluoro groups to the ring. | Introduce new hydrogen bonding capabilities; modulate lipophilicity. |

| Scaffold Hopping | Replace a flexible dipeptide unit in a known ligand with this scaffold. | Increase rigidity, improve metabolic stability, and potentially enhance binding affinity. |

| Ring Modification | Synthesize analogues with cyclopentane (B165970) (Ac5c) or cycloheptane (B1346806) (Ac7c) rings. | Alter the bond angles and distances between the amino and carboxyl groups to fit different target sites. |

| Side-Chain Extension | Replace a methyl group with a longer alkyl or functionalized chain. | Explore deeper hydrophobic pockets or introduce new interaction points. |

Applications in Peptidomimetics and Constrained Peptide Design

Design of Rigid Scaffolds for Molecular Recognition

Beyond its role in modifying existing peptide structures, 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid can serve as a fundamental building block for the construction of novel, rigid molecular scaffolds. These scaffolds can be designed to present specific pharmacophoric groups in a well-defined spatial arrangement, facilitating precise molecular recognition events. The cyclohexane (B81311) core provides a robust and predictable framework, and the amino and carboxylic acid functionalities allow for its straightforward integration into peptide chains or for the attachment of other chemical moieties. The predictable geometry of such scaffolds is invaluable in the rational design of ligands for proteins and other biological macromolecules.

Influence on Proteolytic Stability and Conformational Dynamics of Derived Peptides

A significant drawback of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. The introduction of non-natural amino acids is a widely adopted strategy to enhance proteolytic stability. The sterically hindered nature of this compound makes peptide bonds involving this residue resistant to enzymatic cleavage. Proteases, which have evolved to recognize and cleave peptide bonds between natural L-amino acids, are often unable to accommodate the bulky and conformationally constrained cyclohexane ring at their active site. This increased resistance to proteolysis can significantly extend the in vivo half-life of peptide-based drugs.

Biochemical and Biophysical Investigations: Mechanism and Structural Basis

Molecular Recognition and Binding Kinetics with Biomolecules (e.g., Enzymes, Receptors)

There is currently no publicly available research detailing the molecular recognition or binding kinetics of 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid with specific biomolecules such as enzymes or receptors. Scientific studies providing data on its association or dissociation rate constants (k_on and k_off), or its equilibrium dissociation constant (K_d) with any biological target, could not be identified.

Structural Determinants of Enzyme Inhibition and Modulation

Information regarding the structural determinants of how this compound might inhibit or modulate enzyme activity is not present in the current scientific literature. There are no published studies that explore its mechanism of action as an enzyme inhibitor, nor are there any structure-activity relationship (SAR) studies that would elucidate the roles of its specific chemical moieties—the amino group, the carboxylic acid, and the dimethylated cyclohexane (B81311) ring—in potential enzyme interactions.

Investigation of Protein-Ligand Interactions (Structural and Thermodynamic Aspects)

No crystallographic, NMR, or other structural biology data are available that would provide insight into the binding mode of this compound with any protein. Furthermore, there is a lack of research into the thermodynamic parameters of its potential binding to proteins, such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Cellular Permeation Mechanisms and Intracellular Distribution (Mechanistic Focus)

The mechanisms by which this compound may permeate cellular membranes and its subsequent intracellular distribution remain uninvestigated. There are no published studies on its passive diffusion, active transport, or any other mechanism of cellular uptake. Consequently, its bioavailability at the cellular level and its potential to reach intracellular targets are unknown.

Advanced Materials Science and Supramolecular Chemistry

Design of Organic Crystalline Materials with Defined Architectures

The design of organic crystalline materials with predictable and well-defined three-dimensional structures is a cornerstone of crystal engineering. 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid serves as an excellent component in this field due to its conformationally restricted nature. Unlike linear amino acids which can adopt numerous conformations, the cyclohexane (B81311) ring limits the possible spatial arrangements of the amino and carboxylic acid functional groups.

Self-Assembly Processes and Hydrogen Bonding Networks

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This compound is well-suited for designing self-assembling systems due to its bifunctional nature, possessing both a hydrogen bond donor (the amino group) and hydrogen bond acceptors/donors (the carboxylic acid group).

These functional groups can form robust and directional hydrogen bonds, creating extensive networks that guide the assembly of molecules into larger supramolecular structures. The defined orientation of these groups on the rigid cyclohexane scaffold leads to the formation of specific, repeating patterns, such as chains, sheets, or more complex three-dimensional networks. The stability of these assemblies is enhanced by the conformational pre-organization of the building block, which reduces the entropic penalty of assembly. Studies on similar cyclic amino acids have demonstrated their capacity to form stable, regular nanostructures, such as helices and fibrils, driven by these predictable hydrogen bonding interactions. nih.govnih.gov

| Property | Value/Description | Significance in Self-Assembly |

|---|---|---|

| Molecular Formula | C9H17NO2 | Defines the elemental composition and molecular weight. |

| Hydrogen Bond Donors | 2 (from -NH2 and -COOH) | Enables the molecule to initiate hydrogen bonding interactions. |

| Hydrogen Bond Acceptors | 2 (from carbonyl and hydroxyl oxygens) | Allows the molecule to participate in multiple hydrogen bonds, forming stable networks. |

| Rotatable Bond Count | 1 | Indicates low conformational flexibility, leading to more predictable assembly. |

Incorporation into Polymer Chemistry and Functional Materials (e.g., Dyes)

In polymer chemistry, the properties of the final material are dictated by the constituent monomers. The incorporation of this compound into polymer chains can impart unique characteristics. Its amino and carboxylic acid groups allow it to be used as a monomer in the synthesis of polyamides or polyesters.

The rigid cyclic structure of the monomer would be expected to:

Modify Mechanical Properties: The bulky, non-planar structure can disrupt chain packing, potentially leading to materials with altered stiffness, toughness, and solubility compared to polymers made from linear monomers.

Create Polymers with Defined Architectures: As a conformationally restricted unit, it can be used to create polymers that adopt specific secondary structures, similar to how proline and other cyclic amino acids influence peptide folding. nih.gov

While direct applications in dye chemistry are not extensively documented, this amino acid could serve as a structural scaffold. It could be functionalized with chromophores (color-bearing groups) and auxochromes (groups that modify the color). The rigid framework would hold these functional parts in a fixed orientation, which could be used to fine-tune the light-absorbing and emitting properties of the dye, potentially leading to materials for use in sensors or optical data storage.

Metal Complexation and Coordination Chemistry

The amino and carboxylic acid moieties of this compound make it an effective chelating ligand for a wide range of metal ions. The amino group (a Lewis base) and the deprotonated carboxylate group can coordinate to a metal center to form stable five-membered chelate rings.

The coordination chemistry of this ligand is influenced by its rigid structure. The fixed spatial relationship between the nitrogen and oxygen donor atoms dictates the geometry of the resulting metal complex. This can lead to the formation of complexes with specific coordination numbers and geometries, which in turn influences their catalytic activity, magnetic properties, and optical behavior. The bulky dimethylcyclohexane backbone can also create a specific steric environment around the metal center, potentially enabling shape-selective catalysis or influencing the stability of the complex. Research on related amino acid and porphyrin systems shows that steric hindrance and the nature of the ligand play a crucial role in the properties of the final metal adduct.

Future Directions and Emerging Research Avenues

Chemoinformatic and Machine Learning Approaches for Compound Discovery and Optimization

The application of chemoinformatics and machine learning is a cornerstone of modern drug discovery and materials science. nih.gov For a molecule like 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid, these computational tools can be instrumental in predicting its physicochemical properties, potential biological activities, and toxicological profile. By generating vast libraries of virtual analogs through modifications of the core structure, machine learning algorithms can be trained to identify candidates with optimized characteristics for specific applications.

For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features of this compound derivatives with their biological activities. These models can guide the synthesis of new compounds with enhanced potency and selectivity. Similarly, machine learning can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, thereby reducing the likelihood of late-stage failures in drug development. nih.gov

A hypothetical workflow for the chemoinformatic exploration of this compound could involve:

Library Generation: Creation of a virtual library of derivatives by introducing various substituents at different positions of the cyclohexane (B81311) ring.

Descriptor Calculation: Computation of a wide range of molecular descriptors for each analog, including topological, electronic, and steric properties.

Model Training: Development of predictive models using machine learning algorithms (e.g., random forests, support vector machines, neural networks) trained on existing datasets of compounds with known activities.

Virtual Screening: High-throughput virtual screening of the generated library to identify promising candidates for synthesis and experimental testing.

Advanced Characterization Techniques for Dynamic Processes and Transient States

A comprehensive understanding of the dynamic behavior of this compound is crucial for elucidating its mechanism of action in various systems. Advanced characterization techniques can provide unprecedented insights into its conformational dynamics, interactions with biological macromolecules, and transient states that may be critical for its function.

Techniques such as time-resolved spectroscopy (e.g., transient absorption, time-resolved fluorescence) can be employed to monitor the excited-state dynamics of the molecule and its interactions with its environment on femtosecond to millisecond timescales. Two-dimensional infrared (2D-IR) spectroscopy could reveal information about the vibrational coupling between different functional groups and how it changes upon binding to a target.

Furthermore, advanced nuclear magnetic resonance (NMR) techniques, such as relaxation dispersion NMR, can be used to characterize the conformational exchange processes that the cyclohexane ring might undergo. This is particularly relevant for understanding how the molecule adapts its shape to fit into a binding pocket of a protein or other biological target.

Expanding the Scope of Synthetic Accessibility to Novel Analogs

The synthesis of novel analogs of this compound is essential for exploring its structure-activity relationships and developing new applications. While the core structure presents certain synthetic challenges, modern organic synthesis methodologies offer a plethora of tools to access a wide range of derivatives.

Recent advances in C-H functionalization, for example, could allow for the direct introduction of various functional groups onto the cyclohexane ring, bypassing the need for lengthy and often low-yielding synthetic sequences. nih.gov Cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, can be employed to introduce aryl or heteroaryl moieties, thereby expanding the chemical space around the core scaffold.

The development of stereoselective synthetic routes is also of paramount importance, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. Asymmetric catalysis and the use of chiral auxiliaries can be leveraged to synthesize enantiomerically pure analogs of this compound.

Table 1: Potential Synthetic Strategies for Novel Analogs

| Synthetic Strategy | Description | Potential Analogs |

| C-H Functionalization | Direct introduction of functional groups onto the cyclohexane ring. | Hydroxylated, halogenated, or alkylated derivatives. |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds. | Arylated or heteroarylated analogs. |

| Asymmetric Synthesis | Enantioselective synthesis of chiral derivatives. | Enantiomerically pure isomers. |

| Ring-Opening/Closing Reactions | Modification of the cyclohexane ring itself. | Analogs with different ring sizes or heteroatoms. |

Exploration of Structure-Function Relationships in Novel Biochemical Systems (Mechanistic)

A deep understanding of the structure-function relationships of this compound and its analogs is fundamental to their rational design and application. By systematically modifying the structure of the molecule and evaluating the corresponding changes in its biological activity, researchers can identify the key molecular features responsible for its function.

For instance, the role of the gem-dimethyl group on the cyclohexane ring could be investigated by synthesizing analogs with different alkyl substituents or by removing them altogether. Similarly, the importance of the amino and carboxylic acid groups could be probed by preparing derivatives with alternative functional groups at these positions.

Biochemical and biophysical assays can be used to study the interactions of these analogs with their biological targets. Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level information about the binding mode of the molecule, while isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics.

By combining these experimental approaches with computational modeling, a comprehensive picture of the structure-function relationships of this compound can be developed, paving the way for the design of new molecules with tailored properties for a variety of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid, and how do reaction parameters influence yield?

- Methodology : Optimized synthesis typically involves multi-step routes starting from commercially available ketones or cyclohexane derivatives. Key steps may include alkylation, amination, and carboxylation. For example, ketone precursors can undergo nucleophilic substitution or reductive amination under controlled temperatures (0–25°C) and inert atmospheres. Catalysts like Pd/C or coupling reagents (e.g., HATU) are often employed for selective bond formation .

- Critical Parameters : Solvent polarity (e.g., DMF or THF), pH adjustments during carboxylation, and purification via recrystallization or column chromatography significantly impact purity (>95%) and yield (typically 20–30% overall) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Analytical Workflow :

- NMR : and NMR identify methyl group resonances (δ 1.2–1.4 ppm for CH) and carboxylic acid protons (broad ~δ 12 ppm). NOESY can confirm spatial proximity of substituents .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak [M+H] at m/z 172.18 (CHNO) .

- IR : Stretching vibrations for -COOH (~2500–3300 cm) and -NH (~3350 cm) confirm functional groups .

Q. How does the compound’s steric profile influence its solubility and crystallinity?

- Steric Effects : The 4,4-dimethyl groups create significant steric hindrance, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL) but enhancing lipophilicity (log P ~1.8). Crystallinity is improved via slow evaporation from ethanol, yielding orthorhombic crystals .

Advanced Research Questions

Q. What strategies mitigate racemization during peptide coupling reactions involving this amino acid?

- Racemization Control : Use low-temperature (0–4°C) coupling with carbodiimides (e.g., DCC) and additives like HOBt to minimize base-induced epimerization. Chiral HPLC with a Crownpak CR-I column resolves enantiomers (ee >98%) .

- Data Contradictions : Some studies report higher racemization in DMF vs. dichloromethane due to solvent basicity, necessitating solvent screening .

Q. How do the pKa and log D values of this compound compare to non-methylated or fluorinated analogs, and what are the pharmacological implications?

- Comparative Data :

| Compound | pKa (COOH) | log D (pH 7.4) |

|---|---|---|

| 1-Amino-4,4-dimethyl-CHA* | 2.8 | 1.8 |

| 1-Amino-4,4-difluoro-CHA** | 2.5 | 1.2 |

| 1-Aminocyclohexane-1-COOH | 3.1 | 0.9 |

| *CHA: Cyclohexanecarboxylic Acid. Data extrapolated from . |

- Implications : Lower pKa (vs. non-methylated) enhances membrane permeability, while higher log D (vs. fluorinated analogs) suggests improved CNS penetration but potential metabolic stability trade-offs .

Q. What conformational dynamics are observed in molecular docking studies with biological targets (e.g., enzymes or receptors)?

- Computational Insights : MD simulations reveal that the dimethyl groups restrict the cyclohexane ring to a chair conformation, favoring hydrophobic interactions in enzyme active sites (e.g., proteases). However, steric clashes may reduce binding affinity compared to smaller analogs like 1-aminocyclohexane-1-carboxylic acid .

- Validation : Pair computational data with SPR (surface plasmon resonance) to quantify binding kinetics (K ~10–100 µM) .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How do structural modifications (e.g., methyl vs. fluorine) alter target selectivity?

- Case Study : While 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid shows enhanced fluorescence and enzyme inhibition (IC ~5 µM for proteases), the dimethyl analog exhibits weaker fluorescence but improved membrane permeability due to higher lipophilicity. Target selectivity shifts from hydrophilic to hydrophobic binding pockets .

- Resolution : Conduct parallel SAR studies with both analogs to map structure-activity trends across target classes.

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst ratio) for yield improvement .

- Characterization : Combine X-ray crystallography with DFT calculations to validate stereoelectronic effects .

- Biological Assays : Prioritize assays measuring passive diffusion (e.g., PAMPA) and target engagement (e.g., thermal shift assays) to bridge physicochemical and pharmacological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.